molecular formula C19H13FN2O3S B3017983 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 313954-86-8

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

Cat. No.: B3017983
CAS No.: 313954-86-8
M. Wt: 368.38
InChI Key: QZJUGWNSGDVYBJ-UHFFFAOYSA-N
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Description

3-{2-[(2-Fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a synthetic coumarin-thiazole hybrid compound. Its structure comprises a 2H-chromen-2-one (coumarin) core substituted with a methoxy group at position 8 and a thiazole ring at position 3. The thiazole moiety is further functionalized with a (2-fluorophenyl)amino group at the 2-position (Figure 1). This structural design combines the bioactive coumarin scaffold with a thiazole heterocycle, which is known to enhance pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis: The compound can be synthesized via a two-step protocol:

Coumarin precursor formation: 3-Acetyl-8-methoxy-2H-chromen-2-one is prepared by reacting 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate under solvent-free, piperidine-catalyzed conditions.

Thiazole ring formation: The acetylated coumarin reacts with 2-fluoroaniline and thiocyanate derivatives (e.g., thiourea or potassium thiocyanate) to form the thiazole ring. This step involves cyclocondensation, typically in ethanol or chloroform under reflux, yielding the target compound.

Properties

IUPAC Name

3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c1-24-16-8-4-5-11-9-12(18(23)25-17(11)16)15-10-26-19(22-15)21-14-7-3-2-6-13(14)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJUGWNSGDVYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through the reaction of 2-fluoroaniline with a thioamide under acidic conditions. This intermediate is then coupled with a chromenone derivative under basic conditions to form the final product. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its unique structural features that facilitate interactions with biological targets.

Anticancer Activity : Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the chromenone moiety enhances this effect by modulating signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties, making this compound a candidate for developing new antibiotics.

Enzyme Inhibition Studies

The dual functionality of the thiazole and chromenone groups allows for selective inhibition of various enzymes. For instance:

  • Topoisomerase Inhibitors : Compounds similar to this one have been studied for their ability to inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells.
  • Kinase Inhibition : Preliminary studies suggest that the compound may interact with kinase pathways, which are often dysregulated in cancers.

Material Science

The unique electronic properties of the chromenone structure lend themselves to applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation makes it suitable for use in OLED technology, where efficient light emission is critical.

Case Studies

StudyFindingsApplication
Study on Anticancer Activity Demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa).Potential development of new anticancer drugs.
Antimicrobial Efficacy Study Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.Development of new antimicrobial agents.
Enzyme Interaction Analysis Identified as a potent inhibitor of specific kinases involved in cancer progression.Targeted cancer therapies focusing on kinase inhibition.

Mechanism of Action

The mechanism of action of 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 3-Thiazolylcoumarins

Compound Name Coumarin Substituent Thiazole Substituent Phenyl Ring Substituent Reference
Target Compound 8-OCH₃ 2-(2-Fluorophenylamino) 2-Fluoro
3-[4-(3-Methoxyphenyl)thiazol-2-yl]-8-nitro-2H-chromen-2-one 8-NO₂ 4-(3-Methoxyphenyl) 3-Methoxy
N-[4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl]acetamide None (unsubstituted) 2-Acetamido None
4-Chloro analog (4b in ) None 2-(4-Chlorophenylimino) 4-Chloro

Key Observations :

  • Electron-withdrawing groups (e.g., 8-NO₂ in ) increase polarity but may reduce membrane permeability compared to 8-OCH₃ in the target compound.
  • Halogen substituents (e.g., 2-F vs.

Table 3: Inhibitory Activity of Coumarin Derivatives

Compound Inhibitory Activity (IC₅₀) Target Pathway Reference
Coumarin (unsubstituted) 45 µM Benzo(a)pyrene-induced neoplasia
Target Compound Data not available Hypothesized: kinase inhibition
8-Nitro analog () Data not available Antimicrobial activity

Physicochemical Properties

  • Crystallography : Analogous compounds (e.g., 3j in) crystallize in orthorhombic systems (space group Pna2₁), stabilized by hydrogen bonds (N–H⋯O and C–H⋯π interactions).
  • Solubility : The 8-OCH₃ group enhances solubility in polar solvents compared to nitro or unsubstituted coumarins.

Biological Activity

The compound 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a derivative of the chromenone and thiazole families, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H14FN2O3S\text{C}_{17}\text{H}_{14}\text{F}\text{N}_2\text{O}_3\text{S}

This structural composition includes:

  • A thiazole ring , which is significant for its biological interactions.
  • A fluorophenyl group , enhancing lipophilicity and potentially improving bioavailability.
  • A methoxy group that may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromenone and thiazole exhibit notable antimicrobial effects. The specific compound has shown promising results against various bacterial strains.

  • Study Findings :
    • In a study evaluating the antimicrobial activity of several derivatives, this compound exhibited higher activity against Escherichia coli than the reference drug Streptomycin .
    • The compound also showed effectiveness against Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent .

The mechanism through which this compound exerts its antimicrobial effects involves interaction with bacterial enzymes. Docking studies suggest that it binds effectively to the active site of bacterial tRNA (guanine37-N1)-methyltransferase, an enzyme crucial for bacterial survival under stress conditions .

Comparative Analysis

To further elucidate the biological activity of this compound, a comparison with similar thiazole and chromenone derivatives is presented in the table below:

Compound NameStructural FeaturesAntimicrobial ActivityReference
Streptomycin Aminoglycoside antibioticEffective against E. coli
This compound Thiazole and chromenone hybridHigher activity than Streptomycin against E. coli
8-Methoxy-3-{2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl}-chromen-2-one Similar structure with variationsEffective against E. coli and P. aeruginosa

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A recent investigation into the synthesis and antimicrobial properties of various chromenone derivatives found that those incorporating thiazole components exhibited enhanced antibacterial activities compared to traditional antibiotics .
  • Case Study 2 : In another study focusing on biofilm formation inhibition, derivatives similar to this compound demonstrated significant reductions in biofilm mass for pathogenic bacteria such as Staphylococcus aureus and E. coli .

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